![molecular formula C18H13ClN4O2S B2995292 3-(4-Chlorophenyl)-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 685107-29-3](/img/structure/B2995292.png)

3-(4-Chlorophenyl)-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

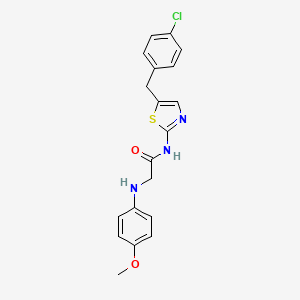

The compound “3-(4-Chlorophenyl)-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine” belongs to the class of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are a type of heterocyclic aromatic organic compounds that contain a pyrazole ring fused to a pyrimidine ring .

Synthesis Analysis

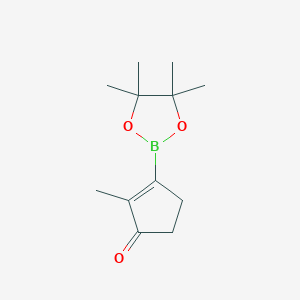

While specific synthesis methods for this compound are not available, similar compounds are often synthesized via palladium-catalyzed reactions of halovinyl/aryl aldehydes and aminopyrazoles . Another method involves the reaction of diamino-nitropyrazole with acetoacetic ester .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazolo[1,5-a]pyrimidine core, with a phenylsulfonyl group at the 6-position, a 4-chlorophenyl group at the 3-position, and an amine group at the 7-position .Chemical Reactions Analysis

The compound may undergo various chemical reactions typical for its functional groups. For instance, the amine group can participate in acid-base reactions, and the phenylsulfonyl group can undergo electrophilic aromatic substitution .Wissenschaftliche Forschungsanwendungen

Optical Applications

Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to their tunable photophysical properties. They offer a simpler and greener synthetic methodology compared to other fluorophores like BODIPYS .

Medicinal Chemistry

The pyrazolo[1,5-a]pyridines, a related group of compounds, hold a special place in medicinal chemistry. The direct construction of 3-sulfonyl analogues like the one mentioned could potentially be explored for therapeutic applications .

Synthesis of Pyrazolo[3,4-b]pyridines

Metal-Organic Frameworks with Sulfonic Acid Tags have been used in the synthesis of Pyrazolo[3,4-b]pyridines via a cooperative vinylogous anomeric-based oxidation. This suggests potential use in synthetic chemistry for creating complex molecular structures .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of 3-(4-Chlorophenyl)-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine is the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . EGFR-TK is a key player in cell signaling pathways that regulate cell proliferation, survival, and differentiation .

Mode of Action

The compound interacts with EGFR-TK, inhibiting its activity . This inhibition disrupts the normal signaling pathways, leading to changes in cellular processes.

Biochemical Pathways

The inhibition of EGFR-TK affects multiple biochemical pathways. EGFR-TK is involved in the activation of several downstream signaling pathways, including the PI3K/AKT and MAPK pathways, which are crucial for cell proliferation and survival . By inhibiting EGFR-TK, the compound disrupts these pathways, potentially leading to reduced cell proliferation and increased cell death .

Pharmacokinetics

The compound is soluble in dmso, suggesting it may have good bioavailability .

Result of Action

The inhibition of EGFR-TK by the compound can lead to a variety of cellular effects. For instance, it has been shown to exhibit anti-proliferative activity against cancer cell lines . Additionally, it has been found to induce cell cycle arrest at the S phase, increase the percentage of apoptotic cells, and inhibit P-glycoprotein, which is often overexpressed in drug-resistant cancer cells .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For example, the presence of copper ions appears to enhance the compound’s bactericidal properties . .

Eigenschaften

IUPAC Name |

6-(benzenesulfonyl)-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClN4O2S/c19-13-8-6-12(7-9-13)15-10-22-23-17(20)16(11-21-18(15)23)26(24,25)14-4-2-1-3-5-14/h1-11H,20H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMGFOVQMLWUQPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=C(N3C(=C(C=N3)C4=CC=C(C=C4)Cl)N=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chlorophenyl)-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,7,8-Trimethyl-2-(3-phenylpropyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2995209.png)

![2-Chloro-N-[[(2S,4S)-1-[2-(dimethylamino)pyrimidin-4-yl]-4-fluoropyrrolidin-2-yl]methyl]-N-methylpropanamide](/img/structure/B2995215.png)

![9-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)-3,4-dihydro-1H-benzo[4,5]thieno[2,3-d]pyrido[1,2-a]pyrimidin-12(2H)-one](/img/structure/B2995218.png)

![2-Methyl-4-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2995226.png)

![3-Fluorosulfonyloxy-5-[[(2R)-1,1,1-trifluoropropan-2-yl]carbamoyl]pyridine](/img/structure/B2995227.png)

![1-phenyl-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B2995232.png)